Leucinostatin H Leucinostatin H Leucinostatin H is a novel peptide antibiotic isolated from Paecilomyces lilacinus.
Brand Name: Vulcanchem
CAS No.: 109539-58-4
VCID: VC0532847
InChI: InChI=1S/C57H103N11O12/c1-19-36(10)22-23-44(70)68-31-37(11)30-42(68)50(75)62-39(27-32(2)3)48(73)64-45(46(71)35(8)9)51(76)66-56(15,16)53(78)63-40(28-33(4)5)47(72)61-41(29-34(6)7)49(74)65-57(17,18)54(79)67-55(13,14)52(77)59-25-24-43(69)60-38(12)21-20-26-80-58/h22-23,32-42,45-46,71H,19-21,24-31,58H2,1-18H3,(H,59,77)(H,60,69)(H,61,72)(H,62,75)(H,63,78)(H,64,73)(H,65,74)(H,66,76)(H,67,79)/b23-22+/t36-,37?,38?,39?,40?,41?,42?,45?,46?/m1/s1
SMILES: CCC(C)C=CC(=O)N1CC(CC1C(=O)NC(CC(C)C)C(=O)NC(C(C(C)C)O)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NCCC(=O)NC(C)CCCON)C
Molecular Formula: C57H103N11O12
Molecular Weight: 1134.5 g/mol

Leucinostatin H

CAS No.: 109539-58-4

Cat. No.: VC0532847

Molecular Formula: C57H103N11O12

Molecular Weight: 1134.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Leucinostatin H - 109539-58-4

Specification

CAS No. 109539-58-4
Molecular Formula C57H103N11O12
Molecular Weight 1134.5 g/mol
IUPAC Name N-[1-[[1-[[1-[[1-[[1-[[1-[[1-[[3-(5-aminooxypentan-2-ylamino)-3-oxopropyl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-3-hydroxy-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methyl-1-[(E,4R)-4-methylhex-2-enoyl]pyrrolidine-2-carboxamide
Standard InChI InChI=1S/C57H103N11O12/c1-19-36(10)22-23-44(70)68-31-37(11)30-42(68)50(75)62-39(27-32(2)3)48(73)64-45(46(71)35(8)9)51(76)66-56(15,16)53(78)63-40(28-33(4)5)47(72)61-41(29-34(6)7)49(74)65-57(17,18)54(79)67-55(13,14)52(77)59-25-24-43(69)60-38(12)21-20-26-80-58/h22-23,32-42,45-46,71H,19-21,24-31,58H2,1-18H3,(H,59,77)(H,60,69)(H,61,72)(H,62,75)(H,63,78)(H,64,73)(H,65,74)(H,66,76)(H,67,79)/b23-22+/t36-,37?,38?,39?,40?,41?,42?,45?,46?/m1/s1
Standard InChI Key BAYBYMBPRYTYMY-JNSBAATBSA-N
Isomeric SMILES CC[C@@H](C)/C=C/C(=O)N1CC(CC1C(=O)NC(CC(C)C)C(=O)NC(C(C(C)C)O)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NCCC(=O)NC(C)CCCON)C
SMILES CCC(C)C=CC(=O)N1CC(CC1C(=O)NC(CC(C)C)C(=O)NC(C(C(C)C)O)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NCCC(=O)NC(C)CCCON)C
Canonical SMILES CCC(C)C=CC(=O)N1CC(CC1C(=O)NC(CC(C)C)C(=O)NC(C(C(C)C)O)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NCCC(=O)NC(C)CCCON)C
Appearance Solid powder

Introduction

Discovery and Taxonomic Origins

Leucinostatin H was first identified in 1987 during investigations into bioactive metabolites produced by Paecilomyces marquandii (now Purpureocillium lilacinum) . Initial isolation efforts revealed its peptide nature, with hydrolysis yielding predominantly leucine residues alongside unidentified amino acids . Taxonomic reclassification of the producing organism into Purpureocillium highlighted its phylogenetic proximity to entomopathogenic fungi such as Tolypocladium inflatum, which share similar secondary metabolic pathways . Comparative genomic studies of P. lilacinum isolates from Beijing (PLBJ-1) and Fujian (PLFJ-1) demonstrated high synteny, reinforcing the conservation of leucinostatin biosynthetic genes across geographically distinct strains .

Chemical Structure and Physicochemical Properties

Leucinostatin H (C57H103N11O12C_{57}H_{103}N_{11}O_{12}) features a 4-methylhex-2-enoyl group linked to a peptide backbone containing nine amino acid residues and a terminal dimethylamino group (Table 1) . X-ray crystallography of a hydrophobic derivative (ZHAWOC6027) revealed a distorted α-helical conformation with flexible termini, a structural motif critical for membrane interaction . The compound’s amphipathic nature, derived from alternating hydrophobic (leucine, isoleucine) and hydrophilic (proline, hydroxylated residues) regions, facilitates pore formation in lipid bilayers .

Table 1: Physicochemical Properties of Leucinostatin H

PropertyValueSource
Molecular formulaC57H103N11O12C_{57}H_{103}N_{11}O_{12}
Molecular weight1134.5 g/mol
Melting pointDecomposes at 131–136°C
Optical rotation[α]D20=+64.4°[α]_D^{20} = +64.4° (MeOH)
SolubilityInsoluble in aqueous buffers
UV absorptionInflection at 220 nm

Biosynthesis and Genetic Regulation

The leucinostatin biosynthetic gene cluster (lcs) in P. lilacinum comprises a nonribosomal peptide synthetase (NRPS, lcsA), two polyketide synthases (lcsB, lcsC), and regulatory elements (lcsF) . Key steps include:

  • Polyketide Synthesis: lcsB and lcsC produce 4-methylhex-2-enoic acid, the lipid moiety linked to the peptide core .

  • Peptide Assembly: The 10-module NRPS lcsA incorporates leucine, proline, and nonproteinogenic amino acids via thioesterification and epimerization .

  • Terminal Methylation: The N-methyltransferase lcsG iteratively methylates the C-terminal amine, enhancing lipophilicity and bioactivity .

Overexpression of the transcription factor lcsF upregulates cluster genes by 3- to 10-fold, boosting leucinostatin titers by 50% . Disruption of lcsA abolishes production, confirming its indispensability .

Biological Activities and Mechanisms

Antimicrobial Effects

Leucinostatin H exhibits potent activity against Gram-positive bacteria (MIC: 10–100 µg/mL for Bacillus subtilis, Staphylococcus aureus) and protozoa (Trypanosoma brucei IC50_{50}: <1 nM) . Its ionophoric properties disrupt mitochondrial membranes, uncoupling oxidative phosphorylation and depleting ATP . Comparative studies with leucinostatin A revealed that hydroxyleucine at position 7 is essential for ATP synthase inhibition, a target absent in related derivatives like lefleuganan .

Antifungal and Anticancer Properties

Against phytopathogens (Phytophthora infestans, P. capsici), Leucinostatin H inhibits mycelial growth at 5–10 µg/mL, suggesting agrochemical applications . Cytotoxicity assays demonstrate IC50_{50} values of 0.95–1.6 µg/mL for HeLa and P388 cells, mediated by pore formation and calcium influx .

Table 2: Biological Activities of Leucinostatin H

Organism/Cell LineActivity (IC50_{50}/MIC)MechanismSource
Trypanosoma brucei0.25–0.39 nMMitochondrial uncoupling
Staphylococcus aureus10–100 µg/mLMembrane pore formation
HeLa cells0.95 µg/mLCalcium-dependent apoptosis
Phytophthora infestans5 µg/mLMycelial growth inhibition

Structural Modifications and Synthetic Derivatives

Host lattice display technology enabled the first X-ray structure of a Leucinostatin H derivative (ZHAWOC6027), revealing conformational flexibility critical for bioactivity . Modifications at positions 7 (hydroxyleucine → leucine) and 8 (AHMOD → ethylcyclohexyl) reduce ATP synthase binding but retain antiprotozoal efficacy, highlighting divergent structure-activity relationships . N-methylation by LcsG enhances antifungal potency against Cryptococcus neoformans by improving membrane penetration .

Challenges and Therapeutic Limitations

Despite its broad bioactivity, Leucinostatin H’s clinical application is limited by:

  • Cytotoxicity: LD50_{50} in mice (1.6 mg/kg) and HeLa cell toxicity (IC50_{50}: 0.95 µg/mL) necessitate targeted delivery systems .

  • Solubility Issues: Insolubility in aqueous media complicates formulation, though host lattice-DARPin complexes offer crystallization solutions .

  • Biosynthetic Complexity: Low titers in wild-type strains (≤50 mg/L) require metabolic engineering or heterologous expression .

Future Directions

Advances in synthetic biology (e.g., lcsF overexpression) and structural biology (host lattice displays) may overcome current limitations . Hybrid derivatives combining leucinostatin’s lipid moiety with synthetic peptides show promise in reducing off-target effects . Furthermore, genome mining in understudied Purpureocillium species could yield novel analogs with improved therapeutic indices .

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